

The Role of Peli1 in Autoimmune Diseases: A Technical Guide

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Audience: Researchers, scientists, and drug development professionals.

Abstract: Pellino-1 (Peli1) is a RING-like E3 ubiquitin ligase that has emerged as a critical, yet complex, regulator of immune homeostasis and autoimmune diseases. Its function is highly context-dependent, varying significantly between different immune cell types. In T lymphocytes, Peli1 acts as a crucial checkpoint, negatively regulating T-cell activation and maintaining peripheral tolerance; its absence leads to systemic autoimmunity. Conversely, in myeloid cells such as microglia, Peli1 promotes pro-inflammatory signaling, contributing to the pathogenesis of neuroinflammation. In B cells, Peli1 restrains autoantibody production by inhibiting the noncanonical NF-kB pathway. This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and cell-specific functions of Peli1 in the context of autoimmune disorders such as multiple sclerosis, systemic lupus erythematosus, and rheumatoid arthritis. We present quantitative data from key studies, detailed experimental protocols, and visual summaries of the core signaling pathways to support further research and therapeutic development targeting this multifaceted protein.

Peli1 Signaling Pathways in Immune Regulation

Peli1 exerts its function by catalyzing the attachment of ubiquitin chains to substrate proteins, leading to their degradation or altered function. The type of ubiquitin linkage (e.g., K48-linked for degradation, K63-linked for signaling) is critical to the outcome. Peli1's role in autoimmunity is best understood by examining its distinct actions in T cells, microglia, and B cells.



Negative Regulation of T-Cell Activation

In T cells, Peli1 is a key factor in maintaining peripheral tolerance and preventing hyperactivation.[1][2] Peli1-deficient mice spontaneously develop autoimmunity characterized by multiorgan inflammation and the production of autoantibodies.[2][3] This is attributed to two primary mechanisms:

- c-Rel Degradation: Upon T-cell receptor (TCR) and CD28 co-stimulation, Peli1 targets the
 NF-κB transcription factor c-Rel for K48-linked ubiquitination and subsequent proteasomal
 degradation.[3][4] This action prevents the excessive accumulation of nuclear c-Rel, thereby
 raising the threshold for T-cell activation.[3] In the absence of Peli1, c-Rel accumulates,
 leading to T-cell hyper-responsiveness.[3]
- mTORC1 Pathway Inhibition: Peli1 also regulates T-cell metabolism by controlling the mTORC1 pathway. It mediates the K63-linked (non-degradative) ubiquitination of TSC1, a key component of the mTORC1-inhibitory TSC complex.[5][6] This ubiquitination promotes the stability of the TSC1-TSC2 complex, suppressing mTORC1 activity and downstream metabolic reprogramming, such as glycolysis.[5][6][7] Peli1 deficiency leads to enhanced mTORC1 signaling and a hypermetabolic state, which supports augmented effector T-cell function.[5][6]

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Pro-inflammatory Role in Microglia

In stark contrast to its function in T cells, Peli1 is a pro-inflammatory mediator in microglia, the resident immune cells of the central nervous system (CNS). This role is particularly relevant in the context of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis.[8][9]

TRAF3 Degradation: In microglia, Peli1 is essential for Toll-like receptor (TLR)-mediated activation of MAP kinases (MAPKs).[9][10] It functions by promoting the degradation of TNF receptor-associated factor 3 (TRAF3), a potent inhibitor of the MAPK pathway.[9][10] Peli1-mediated TRAF3 degradation unleashes MAPK signaling (p38, JNK, ERK), leading to the production of pro-inflammatory cytokines and chemokines.[10][11] This process promotes



the recruitment and reactivation of pathogenic T cells within the CNS, driving neuroinflammation.[8][9] Consequently, Peli1-deficient mice are highly resistant to EAE induction.[8][9]

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Regulation of B-Cell Function and Lupus

In B cells, Peli1 plays a protective role against autoimmunity, particularly in models of systemic lupus erythematosus (SLE).

• NIK Degradation: Peli1 has a B cell-intrinsic function to protect against lupus-like autoimmunity by restraining the noncanonical NF-kB pathway.[12][13] It acts as the E3 ligase that mediates K48-linked ubiquitination and degradation of NF-kB-inducing kinase (NIK), the master kinase of this pathway.[12][13] Peli1 deficiency in B cells leads to NIK accumulation, heightened noncanonical NF-kB signaling, and consequently, increased autoantibody production.[12][13] In humans, PELI1 levels have been found to negatively correlate with disease severity in SLE patients.[12][13]

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Quantitative Data Summary

The effects of Peli1 deficiency have been quantified in various experimental models of autoimmune disease.

Table 1: Effects of Peli1 Deficiency in Mouse Models of Autoimmunity



| Model / Assay | Genotype | Observation | Finding | Reference |
|--------------------------------------|--------------------------|---------------------------------|---|-----------|
| Spontaneous Autoimmunity | Peli1 KO | Antinuclear Antibodies (ANA) | Significantly higher serum levels of ANA compared to Wild-Type (WT) mice. | [3] |
| Spontaneous Autoimmunity | Peli1 KO | T-Cell Phenotype (Spleen) | Marked increase in memory T cells (CD44hiCD62Llo) and decrease in naïve T cells (CD44loCD62Lhi). | [3] |
| In Vitro T-Cell Stimulation | Peli1 KO CD4+ T cells | Cytokine Secretion (IL-2) | ~2-3 fold increase in IL-2 production upon anti-CD3/CD28 stimulation compared to WT. | [14] |
| In Vitro T-Cell Stimulation | Peli1 KO CD8+ T cells | Cytokine Secretion (IFN-γ) | ~2-4 fold increase in IFN-y production upon anti-CD3/CD28 stimulation compared to WT. | [14] |
| EAE Model (Neuroinflammati on) | Peli1 KO | Mean Clinical Score (Peak) | Peak score of ~1.0-1.5 in Peli1 KO mice vs. ~3.0-3.5 in WT mice, indicating strong resistance to disease. | [9] |



| EAE Model (Neuroinflammati on) | Peli1 KO | CNS Immune Infiltration | Drastically reduced infiltration of CD45hi immune cells (including CD4+ T cells) into the CNS at day 15 post- immunization. | [9] |
|--------------------------------------|-----------------------------|-------------------------------|---|------|
| Lupus Model | B-cell specific Peli1 KO | Serum Anti- dsDNA IgG | Significantly enhanced levels of anti-dsDNA antibodies compared to WT controls after disease induction. | [13] |
| T-Cell Metabolism | Peli1 KO CD8+ T cells | Glycolysis Gene Expression | Significant upregulation of Glut1, Hk2, Hif1a, and Myc mRNA upon activation compared to WT cells. | [6] |

Key Experimental Protocols

Reproducing findings in autoimmunity research requires standardized and detailed protocols for disease induction and assessment.

Protocol for MOG₃₅₋₅₅-Induced EAE in C57BL/6 Mice

This protocol is widely used to model T-cell mediated CNS inflammation as seen in multiple sclerosis.[15][16] Peli1-deficient mice are highly resistant to this disease model.[9]



- Animals: C57BL/6 mice, 8-12 weeks old.
- Antigen Emulsion Preparation:
 - Dissolve Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in sterile PBS to a final concentration of 2 mg/mL.
 - Prepare Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis H37Ra.
 - Create a 1:1 water-in-oil emulsion by mixing the MOG₃₅₋₅₅ solution and the CFA. Emulsify using two glass Luer-lock syringes connected by a stopcock until a thick, stable emulsion is formed (a drop should not disperse in water).
- Immunization (Day 0):
 - · Anesthetize mice appropriately.
 - Inject 100 μL of the emulsion subcutaneously into each of the two flanks (total volume 200 μL per mouse, containing 200 μg of MOG₃₅₋₅₅).
 - Administer 200-400 ng of Pertussis Toxin (PTx) in 200 μL of sterile PBS via intraperitoneal
 (i.p.) injection.[15]
- Second PTx Injection (Day 2):
 - Administer a second dose of PTx (200-400 ng in 200 μL PBS, i.p.).
- Clinical Scoring (Daily from Day 7):
 - Monitor mice daily for clinical signs of EAE and record body weight.
 - Scoring Scale:[17]
 - 0: No clinical signs.
 - 1: Limp tail.

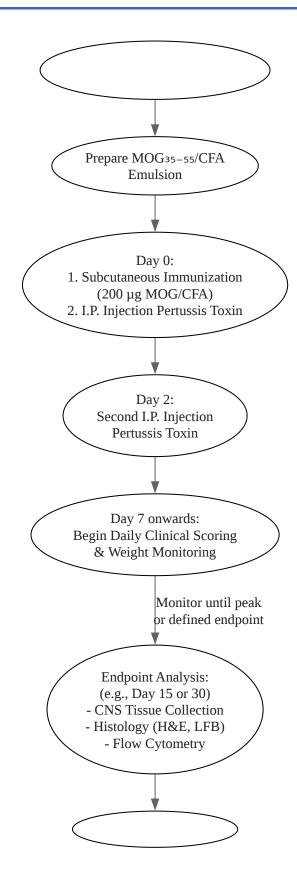






- 2: Hind limb weakness or ataxia.
- 3: Complete hind limb paralysis.
- 4: Hind limb paralysis and forelimb weakness.
- 5: Moribund or dead.
- Half-points (e.g., 2.5) can be used for intermediate symptoms.





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Protocol for Collagen-Induced Arthritis (CIA) in DBA/1 Mice

CIA is a widely used model for studying the pathology of rheumatoid arthritis, involving both T and B cell responses to type II collagen.[1][8][18]

- Animals: DBA/1 mice, 7-8 weeks old.
- Collagen Solution Preparation:
 - Dissolve bovine or chicken type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
- Primary Immunization (Day 0):
 - Prepare a 1:1 emulsion of the collagen solution with Complete Freund's Adjuvant (CFA) containing 1 mg/mL of M. tuberculosis.
 - \circ Inject 100 µL of the emulsion (containing 100 µg of collagen) subcutaneously at the base of the tail.
- Booster Immunization (Day 21):
 - Prepare a 1:1 emulsion of the collagen solution with Incomplete Freund's Adjuvant (IFA).
 - \circ Inject 100 µL of the emulsion (100 µg collagen) subcutaneously at a different site near the base of the tail.[19]
- Arthritis Assessment (From Day 21):
 - Begin monitoring mice 3-4 times per week for signs of arthritis.
 - Scoring System (per paw):
 - 0: No evidence of erythema or swelling.
 - 1: Erythema and mild swelling confined to the mid-foot or ankle joint.



- 2: Erythema and mild swelling extending from the ankle to the mid-foot.
- 3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.
- 4: Erythema and severe swelling encompassing the ankle, foot, and digits.
- The maximum score per mouse is 16.

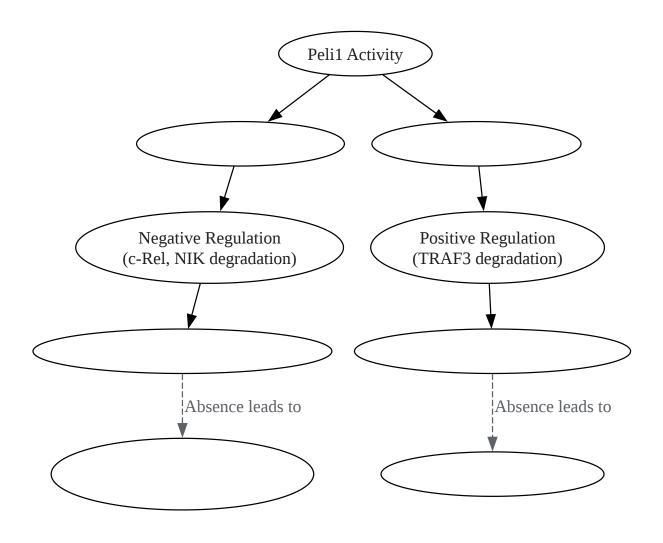
Peli1 as a Therapeutic Target

The dichotomous role of Peli1 makes it a complex but compelling therapeutic target.[20]

- For Systemic Autoimmunity (Lupus, RA): Enhancing Peli1 function or expression, particularly
 in T cells and B cells, could be a therapeutic strategy. This might involve developing
 molecules that stabilize Peli1 or promote its activity, thereby reinforcing immune tolerance by
 increasing the degradation of c-Rel and NIK.
- For Neuroinflammation (Multiple Sclerosis): Inhibiting Peli1 function, specifically in microglia, presents a promising approach.[20] A Peli1 inhibitor could block the degradation of TRAF3, suppress MAPK-driven inflammation within the CNS, and ameliorate disease without causing broad systemic immunosuppression.[8][9]

The cell-specific nature of Peli1's function is the primary challenge. A successful therapeutic strategy will likely require targeted delivery or the development of inhibitors that can preferentially access the desired cell compartment (e.g., crossing the blood-brain barrier for MS) to avoid undesirable effects in other immune cell populations.





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Conclusion

Peli1 is a pivotal E3 ubiquitin ligase that enforces distinct, opposing outcomes in different immune lineages, making it a central figure in the landscape of autoimmune disease. Its role as a brake on T and B cell activation contrasts sharply with its function as an accelerator of microglial inflammation. This duality highlights the intricate cell-specific wiring of immune signaling pathways. Future research focused on dissecting the upstream regulators of Peli1 expression and activity in these different contexts, along with the development of cell-type-specific inhibitors or activators, will be paramount to successfully translating our understanding of Peli1 biology into effective therapies for autoimmune diseases.



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